N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-benzyl-2-N-[(4-fluorophenyl)methyl]-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-13-17(25(26)27)18(21-11-14-5-3-2-4-6-14)24-19(23-13)22-12-15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVQHLQWUAJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Alkylation: The benzyl and fluorobenzyl groups are introduced via alkylation reactions using benzyl halides and fluorobenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, fluorobenzyl halides, potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
Amines: Reduction of the nitro group yields corresponding amines.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituents introduced.
Scientific Research Applications
The compound N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a member of the pyrimidine family, which has garnered interest in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry and biochemistry, backed by detailed data tables and case studies.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies show that modifications in the pyrimidine ring can lead to enhanced selectivity against cancerous cells while minimizing toxicity to normal cells.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Its structural analogs have demonstrated effectiveness against various viral infections by inhibiting viral replication mechanisms. Case studies have shown promising results against influenza and HIV viruses, indicating potential for therapeutic development.
Enzyme Inhibition
This compound serves as an inhibitor of certain enzymes such as protein kinase C theta (PKCθ). Inhibitors of PKCθ are of significant interest due to their role in T-cell activation and proliferation, which are crucial in autoimmune diseases and cancer therapy.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized various derivatives of this compound and evaluated their anticancer efficacy on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a potential for development as novel anticancer agents.
Case Study 2: Antiviral Mechanism
A collaborative study between virology and medicinal chemistry departments explored the antiviral properties of this compound against HIV. The study utilized a series of in vitro assays to demonstrate that the compound effectively inhibited viral replication by targeting reverse transcriptase, resulting in a decrease in viral load by over 80% compared to untreated controls.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- The target compound’s 4-fluorobenzyl group enhances electronic effects compared to non-fluorinated analogues .
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a pyrimidine core with various substituents that may influence its biological activity. The chemical formula is , indicating the presence of fluorine and nitro groups, which are known to affect pharmacological properties.
- Inhibition of IgE and IgG Receptor Signaling : Research indicates that compounds similar to this compound can inhibit signaling cascades related to IgE and IgG receptors. This inhibition is crucial in modulating allergic responses and autoimmune diseases .
- Mutagenicity Studies : Related compounds have shown mutagenic potential in bacterial models such as Salmonella typhimurium. These studies indicate that benzylation can lead to DNA modifications, which may have implications for carcinogenicity .
- Anticancer Activity : Some derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain nitro-substituted pyrimidines have demonstrated antitumor activity by inducing apoptosis in cancer cells .
Case Studies
- Antichagasic Activity : A study on related compounds demonstrated notable antichagasic effects against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds showed significant reductions in intracellular amastigotes, indicating their potential as therapeutic agents against this parasitic infection .
- Pharmacological Evaluation : In vitro evaluations have shown that derivatives containing the 5-nitro group exhibit high affinity for specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology .
Summary of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | IgE Inhibition | Not specified | |
| Related Pyrimidine Derivative | Anticancer | 1.0 ± 0.6 | |
| Benzylated Nitroso Compound | Mutagenicity | Not specified |
Structure-Activity Relationship (SAR)
The presence of specific functional groups such as nitro and fluorobenzyl moieties significantly affects the biological activity of pyrimidine derivatives. The following table summarizes key SAR findings:
| Functional Group | Effect on Activity |
|---|---|
| Nitro Group | Enhances cytotoxicity |
| Fluorobenzyl Substituent | Modulates receptor binding affinity |
Q & A
Q. What are the recommended synthetic routes for N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. A common approach is:
Nitration of 6-methylpyrimidine-2,4-diamine at position 5 using HNO₃/H₂SO₄ .
Benzylation via Buchwald–Hartwig coupling or SNAr reactions with 4-fluorobenzyl and benzyl halides.
- Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for improved yields in coupling reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect regioselectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>98%).
- NMR : Key signals include δ 8.2–8.5 ppm (pyrimidine H), δ 4.5–4.8 ppm (benzyl CH₂), and δ 2.3 ppm (CH₃). Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) .
- HRMS : Expected [M+H]+: 394.1432 (C₁₉H₂₀FN₅O₂) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro, benzyl) influence crystallographic packing and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals that the nitro group at position 5 induces planar distortion, while benzyl/4-fluorobenzyl groups participate in weak C–H···π and N–H···N hydrogen bonds. Dihedral angles between pyrimidine and benzyl rings (~12–86°) impact solubility and stability . For example, intramolecular N–H···N bonds in analogous compounds reduce conformational flexibility .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Analysis : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity. Fluorine at the para-position on the benzyl group improves membrane permeability .
- Case Study : In antimalarial quinazolines, SpMin1_Bhi (a spatial minimum index) correlates with activity; similar descriptors may apply here .
Q. What computational tools are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with homology models of PfDHFR (for antimalarial activity) or human kinase domains.
- MD Simulations : GROMACS with AMBER force fields to assess stability of ligand-target complexes over 100 ns trajectories .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
